N-(4-methylcyclohexyl)-4-morpholinamine

Description

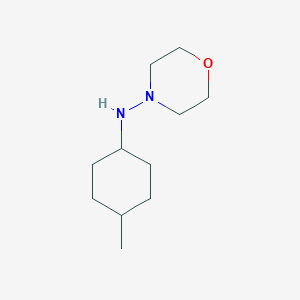

N-(4-Methylcyclohexyl)-4-morpholinamine is a secondary amine featuring a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) linked to a 4-methylcyclohexyl group. This compound is part of a broader class of morpholine derivatives, which are widely studied for their pharmacological and biochemical properties, including applications in cystic fibrosis transmembrane conductance regulator (CFTR) correction and kinase inhibition .

Properties

IUPAC Name |

N-(4-methylcyclohexyl)morpholin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-10-2-4-11(5-3-10)12-13-6-8-14-9-7-13/h10-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAEUDQKSOCYZNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares N-(4-methylcyclohexyl)-4-morpholinamine with structurally and functionally related morpholine-containing amines. Key differences in molecular architecture, physicochemical properties, and biological activities are summarized in Table 1 and discussed in detail.

Table 1: Comparative Analysis of this compound and Analogous Compounds

†Estimated based on analogs with comparable substituents.

Structural and Functional Differences

Core Scaffold :

- This compound lacks the extended aromatic or heterocyclic systems seen in CFFT-002 (pyrimidine-oxetane) and G350-0810 (imidazopyrimidine) . This simplicity may enhance metabolic stability but reduce target specificity compared to more complex analogs.

- CFFT-002 and G350-0810 incorporate additional pharmacophores (e.g., oxetane in CFFT-002, imidazopyrimidine in G350-0810) that enhance binding to CFTR or kinase targets .

Substituent Effects :

- The 4-methylcyclohexyl group, common to this compound and G350-0810, is hypothesized to improve membrane permeability due to its lipophilic character .

- N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine and N-(4-Ethoxy-3-methoxybenzyl)-3-morpholinylpropanamine feature ether-linked aromatic systems, which may confer different solubility profiles compared to cyclohexyl-containing analogs .

Pharmacological and Biochemical Insights

- CFTR Correction : CFFT-002, a direct analog of this compound, demonstrated efficacy in rescuing CFTR mutants (e.g., G85E, E92K) by enhancing protein folding and trafficking . This suggests that the 4-methylcyclohexyl-morpholine motif is critical for CFTR interaction.

Physicochemical Properties

- Molecular Weight : Simpler analogs (e.g., 220–250 g/mol) may exhibit better bioavailability than larger molecules like CFFT-002 (433.53 g/mol), which could face challenges in passive diffusion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.